molecular formula C15H15NO4S B092091 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 16879-68-8

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B092091
CAS RN: 16879-68-8
M. Wt: 305.4 g/mol
InChI Key: WPQPCXKPUOSINE-UHFFFAOYSA-N
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Description

The compound "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" is a derivative of benzoic acid, which is a well-known compound in organic chemistry. Benzoic acid derivatives have been extensively studied due to their wide range of applications, including their role in inducing stress tolerance in plants and their use in pharmaceuticals . The specific compound is structurally related to sulfonamide compounds, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides are known for their antimicrobial properties and have been used in the synthesis of various bioactive molecules .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions, starting with the appropriate sulfonyl chloride precursor reacting with an amine or amino acid derivative. For example, the synthesis of valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety involves N-acylation and cyclization steps . Similarly, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods could potentially be adapted for the synthesis of "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often confirmed using various spectroscopic techniques such as UV-Vis, FT-IR, MS, and NMR . X-ray crystallography is also a powerful tool for determining the crystal structure of these compounds, as demonstrated in the structural analysis of related compounds . The molecular structure of "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" would likely show characteristic features such as the sulfonyl group and the carboxylic acid moiety, which could be confirmed by similar analytical methods.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including condensation to form Schiff bases, as seen with benzenesulphonohydrazide and 2-carboxybenzaldehyde . They can also participate in electrooxidation reactions, as demonstrated by the conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid . These reactions highlight the chemical versatility of sulfonamide derivatives and suggest that "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of a sulfonyl group can increase the acidity of adjacent carboxy groups, affecting the compound's reactivity and solubility . The crystal packing and non-covalent interactions within the crystal lattice, such as hydrogen bonding and pi-pi interactions, can also impact the compound's physical properties . These properties are essential for understanding the behavior of "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" in various environments and for its potential applications.

Scientific Research Applications

  • Chemical Supplier : This compound is available for purchase from chemical suppliers,
  • Antimicrobial Activity : Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi . It’s possible that “4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” could have similar applications, but more research would be needed to confirm this .

properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(19,20)16(2)13-7-5-12(6-8-13)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPCXKPUOSINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292987
Record name 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

CAS RN

16879-68-8
Record name 16879-68-8
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Record name 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,4-dimethylphenylsulfonamido)benzoic acid
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